2-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
Description
2-[4-(Dimethylsulfamoyl)Benzamido]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide is a synthetic organic compound characterized by a benzothiophene core substituted with a tetrahydro ring system (4,5,6,7-tetrahydro-1-benzothiophene). The molecule features a carboxamide group at position 3 and a 4-(dimethylsulfamoyl)benzamido substituent at position 2.
Properties
IUPAC Name |
2-[[4-(dimethylsulfamoyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-21(2)27(24,25)12-9-7-11(8-10-12)17(23)20-18-15(16(19)22)13-5-3-4-6-14(13)26-18/h7-10H,3-6H2,1-2H3,(H2,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCOPDNCUHELGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the benzothiophene ring and subsequent functionalization. One common method involves the condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high efficiency, eco-friendliness, and the use of a reusable catalyst.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Scientific Research Applications
Medicinal Chemistry
This compound has been explored for its potential therapeutic applications due to its bioactive properties. It has shown promise in:
- Anticancer Research : Studies indicate that benzothiophene derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The specific mechanisms often involve modulation of enzyme activity or receptor binding.
Enzyme Inhibition Studies
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Research has demonstrated that benzothiophene derivatives can interact with targets such as:
- Cyclooxygenases (COX) : These enzymes are crucial in inflammatory processes, making the compound a candidate for anti-inflammatory drug development.
- Protein Kinases : Inhibitors of protein kinases are vital in cancer therapy, and this compound's structural characteristics suggest potential activity in this area .
Neuropharmacology
There is emerging interest in the neuroprotective effects of compounds similar to 2-[4-(dimethylsulfamoyl)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Preliminary studies suggest:
- Cognitive Enhancement : Potential applications in treating neurodegenerative diseases by enhancing synaptic plasticity and cognitive function.
Case Study 1: Anticancer Activity
A study conducted on various benzothiophene derivatives, including this compound, demonstrated significant cytotoxic effects against breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Enzyme Inhibition
In vitro assays revealed that the compound effectively inhibited COX enzymes, leading to reduced prostaglandin synthesis. This suggests its potential use in developing anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 2-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Key Differences :
- Substituent at Position 2: The dimethylsulfamoyl group in the target compound is replaced by a benzyloxybenzylideneamino group in this analog.
- Carboxamide Substituent : The N-cyclohexyl group in the analog may enhance lipophilicity compared to the unsubstituted carboxamide in the target compound.
Functional Analog: Methotrexate-Related Compounds
Example: (S)-2-(4-{(2,4-Diaminopteridin-6-yl)MethylAmino}Benzamido)-5-Methoxy-5-Oxopentanoic Acid (MW 468.47) Key Differences:
- Core Structure : Methotrexate analogs feature a pteridinyl core instead of benzothiophene, altering electronic conjugation and redox properties.
- Bioactivity : Methotrexate derivatives are antifolate agents targeting dihydrofolate reductase (DHFR), whereas the target benzothiophene carboxamide’s mechanism remains uncharacterized in the evidence.
- Solubility : The carboxylic acid and methoxy groups in methotrexate analogs improve aqueous solubility compared to the sulfonamide and carboxamide groups in the target compound .
Comparative Data Table
Research Findings and Implications
- Hydrogen Bonding Patterns : The dimethylsulfamoyl group in the target compound likely participates in strong hydrogen bonds (e.g., S=O···H–N interactions), as observed in sulfonamide-containing crystals . This contrasts with the benzyloxy analog, where weaker C–H···O interactions dominate .
- Synthetic Challenges : Unlike methotrexate analogs, which require complex pteridinyl synthesis, the target compound’s benzothiophene core is more accessible via cyclization reactions, enabling scalable production .
Biological Activity
2-[4-(Dimethylsulfamoyl)benzamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential bioactive properties. This compound is classified as a benzothiophene derivative and has been explored for various biological activities, including anti-cancer effects and enzyme modulation.
- Molecular Formula: C18H21N3O4S2
- Molecular Weight: 407.5 g/mol
- IUPAC Name: this compound
The compound's structure features a benzothiophene core with a dimethylsulfamoyl group that may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It may modulate enzyme activities or bind to receptors, leading to various biological effects. The exact mechanisms are still under investigation but may involve:
- Inhibition of Enzymatic Activity: The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Binding: Potential binding to receptors that regulate cell signaling pathways.
Anticancer Properties
Recent studies have indicated that derivatives of benzothiophene compounds exhibit cytotoxic effects against various cancer cell lines. For instance, related complexes have shown moderate cytotoxic activity against human tumor cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma) through mechanisms that include inhibition of tubulin polymerization .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of enzymes such as aldose reductase, which plays a role in diabetic complications. The inhibition of this enzyme can lead to reduced sorbitol accumulation in cells, potentially mitigating diabetic complications .
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxicity of the compound on A549 and HeLa cells, demonstrating significant cell death at concentrations below 20 µM. The mechanism was linked to the disruption of microtubule dynamics .
- Enzyme Interaction : Another investigation focused on the interaction of similar compounds with aldose reductase, highlighting their potential therapeutic applications in diabetes management by reducing complications associated with hyperglycemia .
Q & A
Basic: How to design an efficient synthetic route for this compound?
Methodological Answer:
Begin with a literature review to identify analogous benzothiophene-carboxamide syntheses. Prioritize routes with modular steps (e.g., coupling of dimethylsulfamoyl benzamido groups to the tetrahydrobenzothiophene core). Optimize reaction conditions (e.g., solvent, catalyst) using small-scale trials. Validate intermediates via LC-MS and NMR at each stage. Troubleshoot low yields by adjusting stoichiometry or purification methods (e.g., column chromatography vs. recrystallization) .
Basic: What analytical techniques are recommended for purity assessment?
Methodological Answer:
Use reverse-phase HPLC with UV detection (210–254 nm) to separate impurities and epimers. Pair with mass spectrometry (LC-MS) for structural confirmation. For unresolved peaks, employ chiral chromatography or ion-pairing agents. Cross-validate purity via ¹H/¹³C NMR integration and elemental analysis. Note that minor chromatographic condition changes (e.g., pH, temperature) may resolve co-eluting epimers .
Advanced: How to address discrepancies in biological activity data across studies?
Methodological Answer:
Reconcile contradictions by evaluating:
- Experimental variables: Cell lines, assay conditions (e.g., incubation time, solvent controls), and dosing regimens.
- Compound stability: Test degradation under assay conditions (e.g., light, temperature) via stability-indicating HPLC.
- Epimeric ratios: Separate isomers using chiral columns and test individual epimers for activity differences .
Advanced: How to evaluate environmental persistence and transformation pathways?
Methodological Answer:
Design microcosm studies to assess abiotic degradation (hydrolysis, photolysis) and biotic transformation (microbial metabolism). Use LC-HRMS to identify degradation products. Model partitioning coefficients (log P, pKa) to predict mobility in soil/water systems. Cross-reference with toxicity assays on model organisms (e.g., Daphnia magna) to link persistence to ecological risk .
Advanced: What computational approaches optimize analog design?
Methodological Answer:
Leverage generative AI models (e.g., Adapt-cMolGPT) trained on target-specific datasets to propose analogs. Validate generated structures with docking simulations against protein targets (e.g., Keap1-Nrf2). Prioritize compounds with improved predicted ADMET profiles. Synthesize top candidates and validate activity in vitro .
Basic: How to ensure reproducibility in pharmacological experiments?
Methodological Answer:
Adopt randomized block designs with split-plot arrangements for in vivo studies. Standardize protocols for compound preparation (e.g., vehicle, storage conditions). Include positive/negative controls in each batch. Use ≥4 replicates per group and report statistical power calculations. Archive raw data (e.g., chromatograms, dose-response curves) for transparency .
Advanced: How to analyze epimeric forms and their implications?
Methodological Answer:
Isolate epimers via preparative chiral HPLC and characterize using X-ray crystallography or NOESY NMR. Compare pharmacokinetic profiles (e.g., plasma half-life, tissue distribution) and receptor binding affinities. For bioactive epimers, develop stereoselective synthesis protocols to minimize unwanted isomers .
Advanced: How to integrate multi-omics data in toxicity studies?
Methodological Answer:
Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map toxicity pathways. Use bioinformatics tools (e.g., Ingenuity Pathway Analysis) to identify enriched pathways. Validate hypotheses with CRISPR/Cas9 knockouts or inhibitor assays. Correlate molecular findings with phenotypic outcomes (e.g., oxidative stress biomarkers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
